LY339434
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Overview
Description
Preparation Methods
The synthesis of LY339434 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amination and carboxylation . Industrial production methods would likely involve optimization of these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
LY339434 undergoes various chemical reactions, primarily involving its interaction with neuronal receptors. It acts as an agonist for the kainate receptor GluK1 and affects NMDA receptors . Common reagents and conditions used in these reactions include specific binding assays and electrophysiological studies to measure receptor activity. The major products formed from these reactions are typically the activated receptor complexes and subsequent neuronal responses .
Scientific Research Applications
LY339434 has several scientific research applications, particularly in the fields of neuropharmacology and neuroscience. It is used to study the role of kainate receptors in neuronal signaling and excitotoxicity . This compound is also valuable in research on neurodegenerative diseases, as it helps to elucidate the mechanisms of neuronal death and potential therapeutic targets . Additionally, this compound is used in drug development for conditions involving glutamate receptor dysfunction .
Mechanism of Action
The mechanism of action of LY339434 involves its binding to the kainate receptor GluK1, leading to receptor activation . This activation results in the opening of ion channels and subsequent neuronal depolarization. This compound also affects NMDA receptors, contributing to excitotoxicity and neuronal death . The molecular targets of this compound are primarily the kainate and NMDA receptors, and the pathways involved include ionotropic glutamate receptor signaling .
Comparison with Similar Compounds
LY339434 is unique in its selectivity for the kainate receptor GluK1 over other glutamate receptors . Similar compounds include (2S,4R)-4-methylglutamic acid, which also acts on kainate receptors but shows higher affinity for both GluK1 and GluK2 receptors . Another related compound is (2S,4R,6E)-2-amino-4-carboxy-7-(2-naphthyl)hept-6-enoic acid, which has been studied for its effects on ionotropic glutamate receptors . This compound’s selectivity makes it a valuable tool for studying the specific role of GluK1 in neuronal function and pathology .
Properties
CAS No. |
219566-62-8 |
---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(2S,4R)-2-amino-4-[(E)-3-naphthalen-2-ylprop-2-enyl]pentanedioic acid |
InChI |
InChI=1S/C18H19NO4/c19-16(18(22)23)11-15(17(20)21)7-3-4-12-8-9-13-5-1-2-6-14(13)10-12/h1-6,8-10,15-16H,7,11,19H2,(H,20,21)(H,22,23)/b4-3+/t15-,16+/m1/s1 |
InChI Key |
KNAYYBRIBNEIAL-WNEUIUNWSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CCC(CC(C(=O)O)N)C(=O)O |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C[C@H](C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CCC(CC(C(=O)O)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY339434; LY 339434 ; LY-339434. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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